molecular formula C4H5N3O4S B13342468 3-Nitro-1H-pyrrole-1-sulfonamide

3-Nitro-1H-pyrrole-1-sulfonamide

Katalognummer: B13342468
Molekulargewicht: 191.17 g/mol
InChI-Schlüssel: SGCZZIBZNHYPHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitro-1H-pyrrole-1-sulfonamide: is a heterocyclic compound that contains a pyrrole ring substituted with a nitro group at the 3-position and a sulfonamide group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1H-pyrrole-1-sulfonamide typically involves the nitration of a pyrrole derivative followed by sulfonamide formation. One common method is the nitration of 1H-pyrrole using a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce the nitro group at the 3-position. The resulting 3-nitro-1H-pyrrole is then reacted with a sulfonamide reagent, such as sulfonyl chloride, under basic conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Nitro-1H-pyrrole-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-Nitro-1H-pyrrole-1-sulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to specific enzymes or receptors and modulate their activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for research and development .

Eigenschaften

Molekularformel

C4H5N3O4S

Molekulargewicht

191.17 g/mol

IUPAC-Name

3-nitropyrrole-1-sulfonamide

InChI

InChI=1S/C4H5N3O4S/c5-12(10,11)6-2-1-4(3-6)7(8)9/h1-3H,(H2,5,10,11)

InChI-Schlüssel

SGCZZIBZNHYPHD-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C=C1[N+](=O)[O-])S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.